

An In-Depth Technical Guide to 6-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Ethyl-3,4-dimethyloctane**

Cat. No.: **B14538446**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the branched alkane **6-Ethyl-3,4-dimethyloctane** (CAS No. 62183-62-4). Due to a notable scarcity of experimental data for this specific isomer, this document aggregates available computed physicochemical properties, outlines a plausible synthetic methodology based on established organic chemistry principles for structurally related compounds, and discusses the general toxicological and biological considerations for branched alkanes. The guide also includes standardized analytical workflows for the characterization of such compounds. This document aims to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in the properties and potential applications of highly branched hydrocarbons.

Physicochemical Properties

Currently, the majority of available data on the physicochemical properties of **6-Ethyl-3,4-dimethyloctane** is derived from computational models. Experimental validation of these properties is required for definitive characterization.

Property	Value	Source
IUPAC Name	6-Ethyl-3,4-dimethyloctane	PubChem[1]
CAS Number	62183-62-4	NIST WebBook[2]
Molecular Formula	C ₁₂ H ₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
Canonical SMILES	CCC(C)C(C)CC(CC)CC	PubChem[1]
InChI Key	DPDGQUDZYGOBAM-UHFFFAOYSA-N	NIST WebBook[2]
Computed Boiling Point	Not Available	-
Computed Melting Point	Not Available	-
Computed Density	Not Available	-
Computed LogP	5.8	PubChem[1]
Kovats Retention Index	1101, 1102.4 (Standard non-polar)	PubChem[1]

Synthesis and Characterization

While a specific, experimentally validated synthesis protocol for **6-Ethyl-3,4-dimethyloctane** is not available in the current literature, a plausible route can be conceptualized based on established methods for the synthesis of branched alkanes. A common strategy involves the use of Grignard reagents followed by dehydration and hydrogenation.

Postulated Experimental Protocol: A Grignard-Based Synthesis

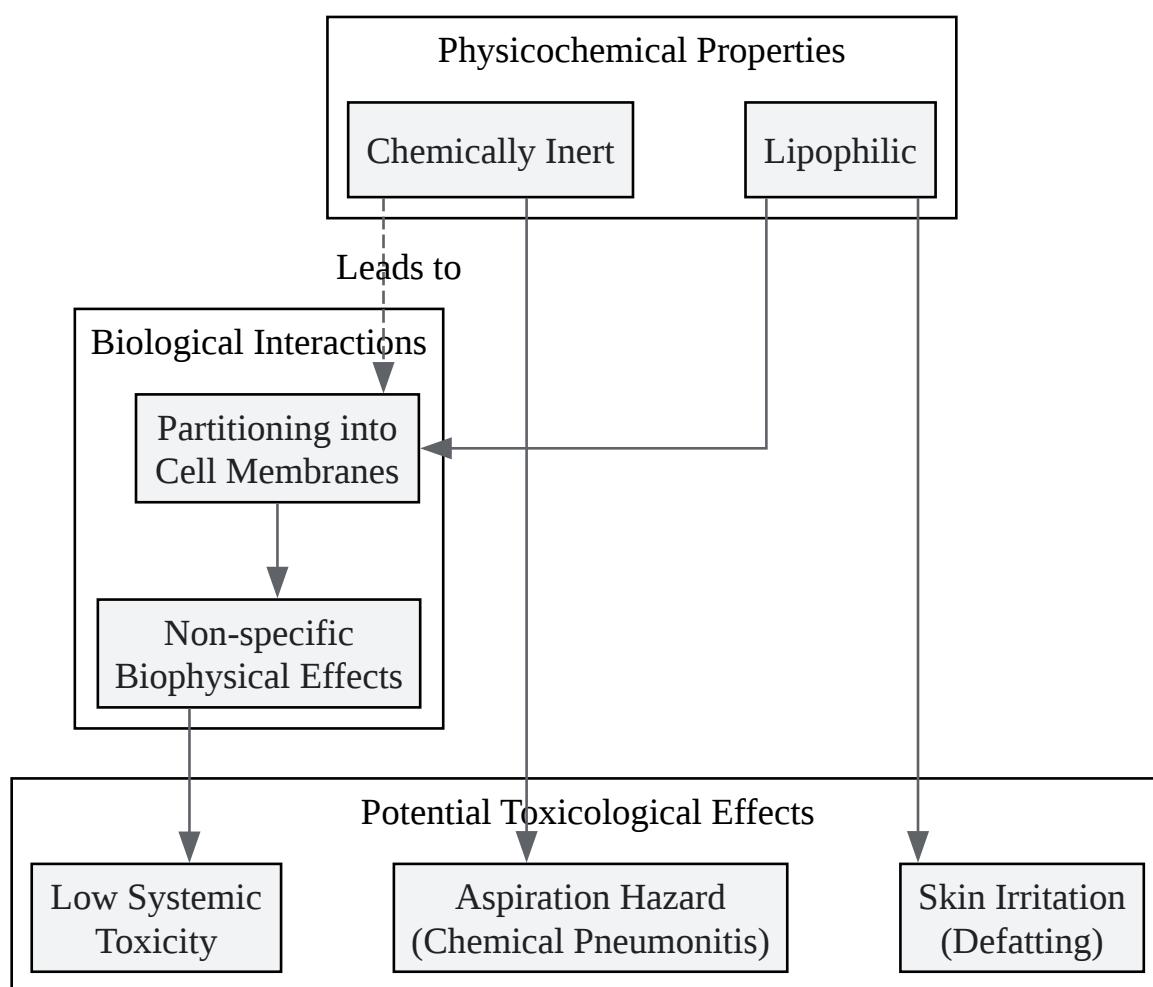
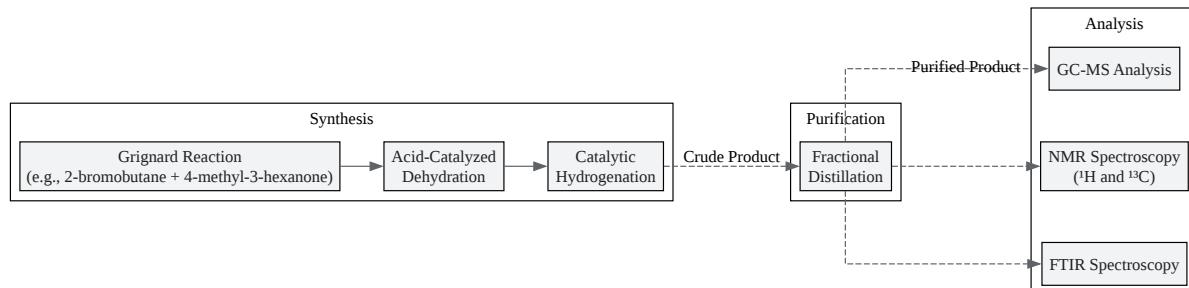
This hypothetical protocol outlines a multi-step synthesis to produce **6-Ethyl-3,4-dimethyloctane**.

Step 1: Grignard Reaction to form a Tertiary Alcohol

A Grignard reagent, such as 2-bromobutane, would be reacted with a suitable ketone, for instance, 4-methyl-3-hexanone, in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran). This reaction would yield the tertiary alcohol, 3,4-dimethyl-3-hexanol.

Step 2: Dehydration of the Tertiary Alcohol

The resulting tertiary alcohol would then be subjected to acid-catalyzed dehydration. This is typically achieved by heating the alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of isomeric alkenes.



Step 3: Catalytic Hydrogenation of the Alkene Mixture

The final step involves the catalytic hydrogenation of the alkene mixture. This is commonly carried out using a platinum, palladium, or nickel catalyst (e.g., palladium on carbon) under a hydrogen atmosphere to reduce the double bonds and yield the saturated alkane, **6-Ethyl-3,4-dimethyloctane**.

Analytical Workflow for Characterization

The identity and purity of the synthesized **6-Ethyl-3,4-dimethyloctane** would be confirmed using a combination of standard analytical techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS): To separate the product from any remaining starting materials or byproducts and to confirm the molecular weight of the target compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR would be essential to elucidate the precise structure of the molecule by identifying the chemical environment of each proton and carbon atom.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the absence of functional groups from the starting materials and intermediates (e.g., hydroxyl and carbonyl groups).

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Ethyl-3,4-dimethyloctane | C12H26 | CID 526431 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. octane, 6-ethyl-3,4-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 6-Ethyl-3,4-dimethyloctane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14538446#iupac-name-6-ethyl-3-4-dimethyloctane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com